molecular formula C14H22N4O5S B2579311 N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2034232-13-6

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2579311
CAS No.: 2034232-13-6
M. Wt: 358.41
InChI Key: VKNSSJNZSNFMHK-UHFFFAOYSA-N
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Description

N-(2-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure that incorporates a 3-methoxypyrazine ring, a piperidine scaffold, and a methylsulfonamide group. The 3-methoxypyrazine unit is a known privileged structure in drug discovery, often utilized in the design of molecules for various therapeutic areas . Its specific structure suggests potential for investigation as a key intermediate or a novel chemical entity in early-stage discovery projects. Researchers may explore its utility in developing targeted therapies, with a particular focus on its potential interactions with enzyme systems or cellular receptors. The presence of the sulfonamide group indicates that this compound could be studied for its binding affinity and selectivity, making it a valuable tool for hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent, nor is it intended for personal use of any kind. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O5S/c1-17(24(3,20)21)10-12(19)18-8-4-5-11(9-18)23-14-13(22-2)15-6-7-16-14/h6-7,11H,4-5,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNSSJNZSNFMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC(C1)OC2=NC=CN=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis may begin with commercially available 3-methoxypyrazine and piperidine.

  • Step-by-Step Synthesis

    • Formation of the Intermediate: : The methoxypyrazine undergoes nucleophilic substitution with piperidine under controlled conditions to form the intermediate compound.

    • Coupling Reaction: : The intermediate is then coupled with N-methylmethanesulfonamide through an amide bond formation, often employing reagents such as coupling agents (e.g., EDC, DCC) and a base (e.g., DIPEA) to facilitate the reaction.

Industrial Production Methods:

  • Batch Process: : Utilizes sequential addition of reagents in a controlled environment.

  • Continuous Flow Chemistry: : Offers enhanced control over reaction conditions, higher efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can undergo oxidation reactions primarily at the methoxypyrazine moiety.

  • Reduction: : Reduction reactions might target the piperidine ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring.

Common Reagents and Conditions:

  • Oxidizing Agents: : KMnO₄, H₂O₂.

  • Reducing Agents: : LiAlH₄, NaBH₄.

  • Substituting Reagents: : Halides, amines under basic or acidic conditions.

Major Products:

  • Oxidized Pyrazine Derivatives: : Products with additional oxygen functionalities.

  • Reduced Piperidine Derivatives: : Compounds with hydrogenated piperidine rings.

Scientific Research Applications

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is employed in various scientific domains:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Acts as a ligand in biochemical assays.

  • Industry: : Utilized in the development of novel materials and catalysts.

Mechanism of Action

The compound exerts its effects through binding to specific molecular targets, primarily interacting with proteins or enzymes via hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate biological pathways, offering potential therapeutic benefits or industrial applications.

Comparison with Similar Compounds

Structural Analog: N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Key Differences :

  • Substituent Position : The methoxy group on the pyrazine ring is at the 6-position instead of the 3-position.
  • Heterocycle : Pyrrolidine (5-membered ring) replaces piperidine (6-membered ring).
    Implications :
  • Pyrrolidine’s smaller ring size increases conformational rigidity, which could enhance selectivity but reduce binding flexibility .

Structural Analog: N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide

Key Differences :

  • Heterocycle : Piperazine replaces piperidine.
  • Substituents : A 5-chloro-2-methylphenyl group and 3-nitrophenyl group are present.
    Implications :
  • The nitro group’s electron-withdrawing nature may reduce bioavailability due to poor solubility, while the chloro-methylphenyl group enhances lipophilicity .

Structural Analog: 2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide

Key Differences :

  • Core Structure : Triazolopyrazine replaces pyrazine-piperidine.
  • Substituents : Methylsulfanylphenyl and 3-methylpiperidinyl groups.
    Implications :
  • The triazolopyrazine core increases planarity, favoring intercalation in DNA or enzyme active sites.
  • Methylsulfanyl enhances metabolic stability but may introduce toxicity risks .

Structural Analog: N-(3-(2-(((4S,5R)-5-(3,5-Bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylmethanesulfonamide

Key Differences :

  • Complex Substituents: Bis(trifluoromethyl)phenyl and oxazolidinone groups.
  • Stereochemistry : Chiral centers at C4 and C3.
    Implications :
  • Trifluoromethyl groups enhance metabolic stability and membrane permeability.

Data Table: Comparative Analysis

Compound Name Core Heterocycle Key Substituents Physicochemical Properties Pharmacological Implications
N-(2-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide (Target) Piperidine 3-Methoxypyrazin-2-yloxy Moderate solubility, planar aromatic region Kinase/protease inhibition
N-(2-(3-((6-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide Pyrrolidine 6-Methoxypyrazin-2-yloxy Higher rigidity, reduced solubility Selective binding to rigid targets
N-{2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-N-(3-nitrophenyl)methanesulfonamide Piperazine 5-Chloro-2-methylphenyl, 3-nitrophenyl Low solubility, high lipophilicity CNS-targeted activity
2-[8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide Triazolopyrazine Methylsulfanylphenyl, 3-methylpiperidinyl High metabolic stability, moderate logP Anticancer/antimicrobial

Research Findings and Trends

  • Positional Isomerism : 3-Methoxy vs. 6-methoxy pyrazine derivatives show divergent binding modes. The 3-methoxy group in the target compound likely optimizes steric interactions in hydrophobic pockets .
  • Heterocycle Impact : Piperidine’s larger ring size confers flexibility, whereas pyrrolidine’s rigidity may improve selectivity but limit target diversity .
  • Electron-Withdrawing Groups : Nitro substituents (e.g., in ’s compound) reduce solubility but enhance electrophilic reactivity, useful in prodrug designs .

Biological Activity

N-(2-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic organic compound notable for its potential therapeutic applications in various biological pathways. Its molecular structure includes a piperidine ring, a methoxypyrazine moiety, and a methanesulfonamide functional group, contributing to its unique biological activities.

The compound has a molecular formula of C15_{15}H20_{20}N4_{4}O4_{4}S and a molecular weight of approximately 346.41 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, which is crucial for its pharmacological activity.

Research indicates that this compound may exert its biological effects by modulating various receptors and enzymes involved in neurological and metabolic pathways. The methoxypyrazine moiety is particularly significant, as it has been shown to influence interactions with key biological targets.

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer properties. The methoxypyrazine component is known to interact with pathways involved in tumor growth and proliferation. For instance, compounds with similar structures have demonstrated the ability to inhibit cell proliferation in various cancer cell lines.

Neurological Effects

The compound's interaction with the central nervous system (CNS) has been studied, revealing potential depressant effects on locomotor activity in animal models. This suggests that it may act as a CNS depressant, which could be beneficial in treating conditions such as anxiety or insomnia.

Comparative Analysis

The following table summarizes similar compounds and their biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanoneC16_{16}H20_{20}N4_{4}O3_{3}SContains thiophene ringPotential anticancer activity
(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(4-methylpiperazin-1-yl)methanoneC18_{18}H24_{24}N4_{4}O2_{2}Incorporates piperazine moietyEnhanced CNS activity
2-Methoxy-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanoneC17_{17}H22_{22}N4_{4}O3_{3}Different pyrazine substitutionTargets different pathways

Case Studies

Several studies have highlighted the compound's potential applications:

  • CNS Activity Study : A study evaluated the locomotor activity of mice treated with this compound, showing a significant reduction in activity compared to control groups, indicating CNS depressant effects .
  • Anticancer Evaluation : In vitro studies demonstrated that this compound inhibited proliferation in human cancer cell lines, suggesting its potential as an anticancer agent .

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